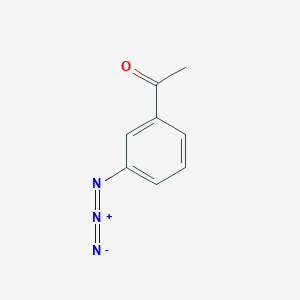

Ethanone, 1-(3-azidophenyl)-

CAS No.: 70334-60-0

Cat. No.: VC2044463

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70334-60-0 |

|---|---|

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 1-(3-azidophenyl)ethanone |

| Standard InChI | InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3 |

| Standard InChI Key | HANPLRJJHYSJSF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] |

Introduction

Basic Identification and Structural Properties

Ethanone, 1-(3-azidophenyl)- is characterized by its unique combination of functional groups that provide diverse chemical reactivity. The compound contains a phenyl ring substituted with an azide group at the meta position, with an acetyl (ethanone) group attached to the ring. This structural arrangement confers specific electronic and steric properties that influence its chemical behavior.

Table 1: Fundamental Chemical Identification Data

| Property | Information |

|---|---|

| IUPAC Name | 1-(3-azidophenyl)ethanone |

| Common Synonyms | 3-Azidoacetophenone, m-Azidoacetophenone, 3-acetylphenylazide |

| CAS Registry Number | 70334-60-0 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| InChI | InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3 |

| SMILES | CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] |

Synthesis Methodologies

The predominant synthetic route to Ethanone, 1-(3-azidophenyl)- involves diazotization of 3-amino acetophenone followed by nucleophilic substitution with sodium azide. This process proceeds through a diazonium salt intermediate under controlled temperature conditions.

Laboratory Synthesis Procedure

A detailed synthesis protocol, as reported in the literature, involves the following steps:

-

Preparation of starting material: In a round-bottom flask, 6M aqueous hydrochloric acid (20 ml) is combined with 3-amino acetophenone (5 grams, 0.037 moles) at room temperature.

-

Diazotization: The reaction mixture is cooled to 0°C, and an aqueous solution of sodium nitrite (2.55 grams, 0.037 moles in 5ml water) is added dropwise while maintaining the temperature below 5°C. The mixture is then stirred at this temperature for 10 minutes to complete diazonium salt formation.

-

Azide introduction: An aqueous solution of sodium azide (2.4 grams, 0.037 moles in 5ml water) is added dropwise below 5°C. After complete addition, the reaction mixture is stirred at ambient temperature for 2 hours.

-

Product isolation: The reaction progress is monitored by thin layer chromatography (mobile phase: hexane:ethyl acetate (7:3)). Upon completion, the reaction mixture is extracted with dichloromethane (250ml), and the solvent is removed under vacuum to obtain the product .

This synthesis typically yields approximately 94.5% of Ethanone, 1-(3-azidophenyl)- as a dark brown oil. The identity and purity of the synthesized compound can be confirmed through various analytical techniques, including NMR spectroscopy and elemental analysis.

Spectroscopic Characterization

The synthesized compound exhibits the following spectroscopic properties:

-

¹H NMR (400MHz, CDCl₃): 8.16 (t, 1H), 7.92 (dd, 2H), 7.51 (d, 1H), 2.54 (s, 3H)

-

Elemental Analysis for C₈H₇ON₃ (161.06): Calculated C 59.62, H 4.38, N 26.07; Found C 59.60, H 4.32, N 25.98

Chemical Reactivity Profile

Ethanone, 1-(3-azidophenyl)- exhibits diverse chemical reactivity due to the presence of both azide and carbonyl functional groups, making it valuable in various synthetic transformations.

Oxidation Reactions

The compound can undergo oxidation to form corresponding oxides. Common oxidizing agents employed include potassium permanganate and chromium trioxide. These reactions can target either the carbonyl group or the aromatic ring, depending on the specific reaction conditions.

Reduction Reactions

The azide group can be reduced to yield an amine functionality, resulting in 3-aminoacetophenone. This transformation typically employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation using hydrogen gas with appropriate catalysts. The selective reduction of the azide group while preserving the carbonyl functionality requires careful control of reaction conditions.

Click Chemistry Applications

One of the most significant applications of Ethanone, 1-(3-azidophenyl)- is in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide group participates in 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole derivatives. These reactions typically proceed under mild conditions and exhibit high selectivity and yields .

The general reaction scheme for the formation of 1,2,3-triazoles from Ethanone, 1-(3-azidophenyl)- can be represented as:

Ethanone, 1-(3-azidophenyl)- + Terminal alkyne → 1,2,3-Triazole derivative

This reaction is often catalyzed by copper(I) species, which facilitate the formation of the triazole ring by stabilizing the transition state.

Condensation Reactions

The carbonyl group in Ethanone, 1-(3-azidophenyl)- can participate in various condensation reactions. A particularly valuable transformation is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcone derivatives, which serve as versatile intermediates for further synthetic elaboration.

An example from the literature demonstrates the synthesis of 1-(3-azidophenyl)-3-(4-chlorophenyl)prop-2-en-1-one:

-

A mixture of p-chlorobenzaldehyde (0.012 moles) and Ethanone, 1-(3-azidophenyl)- (0.01 moles) is dissolved in ethanol (20 mL).

-

This solution is added slowly to an aqueous potassium hydroxide solution (0.0128 moles in 3 mL water).

-

The reaction mixture is stirred in a crushed-ice bath for 2 hours, followed by stirring at 20-25°C for 4 hours.

-

The resulting solid is filtered, washed with cold water and cold ethanol, and crystallized from ethanol .

This procedure yields approximately 86% of the desired chalcone derivative as a buff-colored oil.

Analytical Data and Physical Properties

Comprehensive analytical and physical data provide valuable insights into the properties and behavior of Ethanone, 1-(3-azidophenyl)-.

Table 2: Physical and Analytical Properties

| Property | Value |

|---|---|

| Physical State | Dark brown oil |

| Melting Point | 44-46°C |

| LogP (calculated) | 2.28376 |

| Polar Surface Area | 66.82000 |

Table 3: Predicted Collision Cross Section Data for Mass Spectrometry Analysis

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 162.06619 | 131.3 |

| [M+Na]+ | 184.04813 | 144.6 |

| [M+NH4]+ | 179.09273 | 140.3 |

| [M+K]+ | 200.02207 | 139.8 |

| [M-H]- | 160.05163 | 136.9 |

| [M+Na-2H]- | 182.03358 | 139.7 |

| [M]+ | 161.05836 | 134.6 |

| [M]- | 161.05946 | 134.6 |

These collision cross-section data are particularly valuable for analytical identification of the compound using ion mobility spectrometry techniques, enhancing the reliability of chemical identification and characterization.

Applications in Chemical Synthesis and Research

Ethanone, 1-(3-azidophenyl)- has emerged as a valuable building block in several areas of chemical synthesis and research, with applications spanning multiple disciplines.

Organic Synthesis

The compound serves as a versatile synthetic intermediate in the preparation of structurally diverse molecules. Its dual functionality—the azide and carbonyl groups—allows for selective transformations leading to complex molecular architectures. The azide group can be converted to amines, triazoles, or other nitrogen-containing functionalities, while the carbonyl group can participate in various condensation and addition reactions.

Click Chemistry Applications

The presence of the azide functionality makes this compound particularly valuable in click chemistry applications, especially in copper-catalyzed azide-alkyne cycloadditions. These reactions are widely utilized due to their high efficiency, selectivity, and compatibility with diverse functional groups. The resulting 1,2,3-triazole derivatives often exhibit interesting biological activities and material properties.

Bioconjugation and Chemical Biology

In biological applications, the compound can be utilized in bioorthogonal chemistry for the labeling of biomolecules. The azide group allows for selective attachment to biological substrates through bioorthogonal reactions that can occur in complex biological environments without interfering with native biochemical processes.

Heterocyclic Chemistry

Research Trends and Future Perspectives

Current research involving Ethanone, 1-(3-azidophenyl)- focuses primarily on its application in the synthesis of novel compounds with potential biological activities and material properties.

Development of Bioactive Compounds

Research has demonstrated the utility of Ethanone, 1-(3-azidophenyl)- in synthesizing compounds with potential pharmaceutical applications. Triazole derivatives obtained through click chemistry reactions have shown promising results in biological screening studies, particularly in antimicrobial and anticancer research areas .

Advanced Synthetic Methodologies

Scientists continue to develop new methodologies for the transformation of azide and carbonyl functionalities in this compound. These include metal-catalyzed reactions, photochemical transformations, and electrochemical processes. The exploration of catalytic systems for more efficient transformations represents a significant area of ongoing research.

Future Research Directions

Potential future research directions involving Ethanone, 1-(3-azidophenyl)- may include:

-

Exploration of stereoselective transformations involving the azide or carbonyl groups

-

Application in the synthesis of natural product analogs or pharmaceutical candidates

-

Investigation of its potential in developing stimuli-responsive materials

-

Utilization in bioorthogonal chemistry for in vivo imaging and drug delivery systems

-

Development of sustainable and environmentally friendly synthetic procedures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume